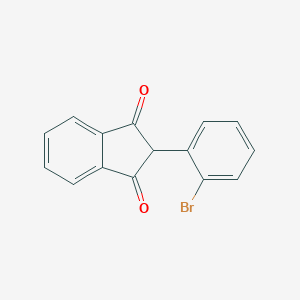

2-(2-Bromophenyl)indane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYYDNADXPFCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369719 | |

| Record name | 2-(2-Bromophenyl)indane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470-41-3 | |

| Record name | 2-(2-Bromophenyl)indane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 2 Bromophenyl Indane 1,3 Dione

Reactivity of the Indane-1,3-dione Core

The reactivity of the 2-(2-Bromophenyl)indane-1,3-dione molecule is largely dictated by the indane-1,3-dione core. This core possesses two key reactive sites: the active methylene (B1212753) group at the C2-position and the two ketone groups.

Chemical Engineering around the Methylene Group (C2-position)

The methylene group (CH2) at the C2 position is situated between two electron-withdrawing carbonyl groups, making its hydrogen atoms acidic and the carbon atom nucleophilic. wikipedia.org This "active methylene" characteristic is central to many of the compound's transformations. nih.gov

The active methylene group of indane-1,3-dione derivatives readily participates in Knoevenagel condensation reactions. nih.govmdpi.com This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the case of this compound, condensation with various aldehydes can lead to the formation of 2-arylideneindane-1,3-diones. acs.org These reactions are often catalyzed by weak bases like piperidine (B6355638) or can be performed using task-specific ionic liquids. mdpi.comacs.org The resulting products feature an extended system of conjugated double bonds, which is of interest for applications in materials science. acs.org

A variety of aldehydes can be used in this condensation, leading to a diverse range of products. The reaction conditions can be optimized to achieve high yields, often at room temperature and without the need for a solvent. acs.org

Table 1: Examples of Knoevenagel Condensation Reactions with Indane-1,3-dione Derivatives

| Aldehyde Reactant | Catalyst/Solvent | Product Type | Reference |

| Aromatic Aldehydes | Piperidine/Ethanol | 2-Arylideneindane-1,3-diones | mdpi.comacs.org |

| Various Aldehydes | 2-Hydroxyethylammonium formate (B1220265) (ionic liquid) | 2-Arylideneindane-1,3-diones | acs.org |

| 2-Methoxybenzaldehyde | Piperidine/Ethanol | Enone with charge transfer properties | wikipedia.org |

The active methylene hydrogens can be substituted with halogen atoms. wikipedia.org The α,α-dihalogenation of the indane-1,3-dione core can be achieved using various halogenating agents. nih.gov For instance, bromination at the C2-position can be accomplished with reagents like N-bromosuccinimide (NBS). nih.gov In acidic conditions, the halogenation of ketones typically proceeds through an enol intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction rate is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org For unsymmetrical ketones, halogenation in an acidic medium generally occurs at the more substituted α-carbon. wikipedia.org

Table 2: Reagents for Alpha-Halogenation of Indane-1,3-dione

| Halogenating Reagent | Halogen Introduced | Reference |

| N-Bromosuccinimide (NBS) | Bromine | nih.gov |

| N-Chlorosuccinimide (NCS) | Chlorine | nih.gov |

| Bromine (Br2) in Acetic Acid | Bromine | libretexts.org |

| N-Bromosuccinimide (NBS) in Chloroform/Sulfuric Acid | Bromine | utm.my |

Oxidation of the C2-methylene group in indane-1,3-dione derivatives can lead to the formation of a tri-ketone structure, analogous to ninhydrin (B49086). nih.govencyclopedia.pub Various oxidizing agents can be employed for this transformation. For example, N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) has been used to oxidize indane-1,3-dione to ninhydrin. nih.govencyclopedia.pub Selenium dioxide (SeO2) is another reagent capable of effecting this oxidation. nih.govencyclopedia.pub It is important to select the oxidizing agent carefully, as overly strong oxidants like sodium hypochlorite (B82951) can lead to the cleavage of the indane ring, yielding phthalic acid. nih.gov

The introduction of a cyano group at the C2 position is another important transformation. While direct cyanation of the active methylene group can be challenging, an alternative approach involves the nucleophilic substitution of a pre-existing halogen at the C2 position with a cyanide ion. chemguide.co.ukchemguide.co.uk This reaction is typically carried out by heating a 2-halo-2-aryl-1,3-indandione with sodium or potassium cyanide in an ethanolic solution. chemguide.co.uksavemyexams.com The cyanide ion acts as a nucleophile, displacing the halide to form a 2-cyano-2-aryl-1,3-indandione. chemguide.co.ukyoutube.comdocbrown.info This method allows for the extension of the carbon chain. savemyexams.com

Chemical Engineering around the Ketone Groups

The two ketone groups of the indane-1,3-dione core are also susceptible to chemical modification, primarily through reduction reactions. The reduction of these carbonyls can yield a variety of products, including hydroxy ketones and diols. The outcome of the reduction depends on the specific reagents and reaction conditions employed. For instance, hydride reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used to convert ketones to secondary alcohols. youtube.com The stereoselective synthesis of 1,3-diols from β-hydroxy ketones is also a well-established transformation in organic synthesis. nih.govorganic-chemistry.orgmsu.edu

Functionalization with Cyano Groups

The introduction of cyano groups to the indane-1,3-dione framework is a key transformation, typically achieved through a Knoevenagel condensation. nih.govencyclopedia.pub In the case of the parent, unsubstituted indane-1,3-dione, reaction with malononitrile (B47326) in ethanol, using bases like sodium acetate (B1210297) or piperidine, leads to the formation of dicyano- and tetracyano-substituted derivatives. nih.govencyclopedia.pub For instance, 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile can be synthesized via this method. nih.gov

However, for this compound, the C-2 position is already substituted with a bulky aryl group. This substitution precludes the typical Knoevenagel condensation at this site, as the active methylene protons required for the reaction are absent. Therefore, direct functionalization with cyano groups at the C-2 position via this pathway is not feasible. Alternative strategies would be required to introduce cyano functionalities, potentially involving modification of the existing bromophenyl group.

Self-Condensation Reactions: Formation of Bindone (B167395) Adducts

A characteristic reaction of unsubstituted indane-1,3-dione is its self-condensation under acidic or basic conditions to form a dimer known as bindone. nih.govresearchgate.net This reaction is a form of aldol (B89426) condensation where the enolate of one molecule attacks a carbonyl group of a second molecule. researchgate.netwikipedia.org The mechanism fundamentally requires the presence of acidic protons at the C-2 position to form the nucleophilic enolate. researchgate.net

Given that the C-2 position of this compound is fully substituted with the bromophenyl ring, it lacks the necessary protons to form an enolate at this position. Consequently, it cannot undergo the classical self-condensation reaction to form bindone or related adducts. nih.govwikipedia.orgbgu.ac.il This highlights a significant difference in reactivity compared to its parent compound, where the C-2 position is a key center for nucleophilic reactions. researchgate.net

Formation of Bis-Thiazoles and Bis-Thiazolidinones

While reactivity at the C-2 position is blocked, the two ketone groups of the indane-1,3-dione core remain available for chemical transformations. These carbonyls can serve as electrophilic sites for the synthesis of various heterocyclic structures. The formation of bis-thiazoles and bis-thiazolidinones from indane-1,3-dione derivatives has been explored for their potential biological activities. nih.govnih.gov

For the parent indane-1,3-dione, bis-thiazoles can be synthesized in a two-step process. nih.gov The first step involves a reaction with a compound like hydrazinecarboxamide. This reactivity, centered on the dicarbonyl moiety, is expected to be preserved for this compound. The aryl substituent at the C-2 position is not anticipated to sterically hinder the reaction at the ketone groups significantly. Therefore, this compound can likely serve as a precursor for novel bis-thiazole and bis-thiazolidinone derivatives, where the core structure is built upon the indane-1,3-dione framework. nih.govnih.gov

Reactivity of the Bromophenyl Substituent and its Role in Further Derivatization

The presence of a bromine atom on the phenyl ring offers a valuable handle for further molecular engineering through cross-coupling reactions or other substitutions.

Chemical Engineering around the Aromatic Rings

Further functionalization of the bromophenyl ring can be achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The introduction of electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), onto the aromatic ring is a common strategy in medicinal chemistry to modulate electronic properties and biological activity.

A more synthetically viable transformation is the conversion of the aryl bromide to an aryl nitrile. Palladium-catalyzed cyanation reactions are well-established, robust methods for this purpose and offer an advantage over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions by proceeding under milder conditions with greater functional group tolerance. nih.govrsc.org

A practical, ligand-free method for the cyanation of aryl bromides utilizes a palladium catalyst, such as Pd(OAc)₂, with a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org This reaction is highly applicable to this compound, allowing for the replacement of the bromine atom with a cyano group to yield 2-(2-cyanophenyl)indane-1,3-dione. This transformation provides access to a new class of derivatives with altered electronic and steric properties.

| Reaction | Catalyst | Cyanide Source | Solvent | Temperature | Yield | Reference |

| Cyanation of Aryl Bromide | Pd(OAc)₂ (0.1 mol %) | K₄[Fe(CN)₆] | DMAC | 120 °C | 83-96% | organic-chemistry.org |

| This table outlines the general conditions for the palladium-catalyzed cyanation of aryl bromides, which can be applied to this compound. |

This palladium-catalyzed approach is often preferred due to its efficiency and the use of less toxic cyanide reagents compared to alternatives like NaCN or KCN. nih.govorganic-chemistry.org

Formation of Polyaromatic Structures and Extended Pi-Systems

The versatile chemical nature of this compound allows for its use as a precursor in the synthesis of complex polyaromatic structures and extended π-systems. These reactions often proceed through intramolecular cyclization or intermolecular condensation pathways, leading to the formation of new aromatic rings fused to the indane framework.

One notable transformation involves the conversion of this compound derivatives into dibenzo[a,d]cycloheptanoid structures. This is achieved through an unexpected aryne insertion cascade reaction. The process is initiated by the conjugate addition of a fluoride (B91410) ion to the 2-arylidene-1,3-indandione system, which is followed by a formal C-C insertion of the in situ generated aryne. This method provides a rare example of cyclic enone C-C bond insertion in aryne chemistry. Interestingly, when the 2-arylidene-1,3-indandione substrate contains electron-rich functional groups, the reaction can proceed via a [4+2] cycloaddition followed by ring expansion to yield dibenz[a,c]anthracene-9,14-dione derivatives. researchgate.net

Furthermore, the self-condensation of indane-1,3-dione itself can lead to the formation of Bindone, a molecule with a more extended π-system and stronger electron-withdrawing character compared to its precursor. encyclopedia.pub This self-condensation can be facilitated by either basic or acidic conditions. encyclopedia.pub Bindone can then serve as a starting material for the synthesis of even more complex, fused indeno[1,2-a]fluorene derivatives through domino reactions with various 1,3-dipolarophiles. rsc.org

Cross-Coupling Reactions Involving the Bromine Atom for Molecular Extension

The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling significant molecular extension. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

For instance, the chemoselective insertion of tert-butyl isocyanide into the carbon-palladium bond, formed from a precursor like 1-(2-bromophenyl)-2-phenylethanone (B1337968), has been utilized to synthesize 2-substituted indane-1,3-dione derivatives. nih.govmdpi.com This reaction demonstrates good tolerance for various substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups, leading to the formation of diverse aromatic-substituted indane-1,3-diones in moderate to good yields after hydrolysis. nih.govmdpi.com

While direct cross-coupling on this compound is a plausible strategy, related studies on similar systems highlight the potential. For example, Suzuki-Miyaura reactions have been successfully employed on the 13α-estrane core, demonstrating the feasibility of C(sp²)–C(sp²) bond formation to create biaryl structures. nih.gov These reactions, often facilitated by microwave assistance, showcase the utility of palladium catalysis in coupling aryl halides with boronic acids. nih.gov This suggests that this compound could similarly be coupled with various organoboron reagents to introduce new aryl or vinyl groups, thereby extending the molecular framework.

Cascade and Multi-Component Reactions Employing this compound as a Precursor

This compound and its parent compound, indane-1,3-dione, are valuable precursors in cascade and multi-component reactions (MCRs) for the efficient construction of complex molecular architectures. researchgate.netrug.nl These reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency. researchgate.netnih.gov

Synthesis of Spiro Compounds

Spiro compounds, characterized by two rings connected through a single shared atom, are a prominent class of molecules synthesized from indane-1,3-dione derivatives. The active methylene group of the indane-1,3-dione core is a key reactive site for initiating these transformations.

One-pot, three-component reactions involving indane-1,3-dione, an aldehyde, and 2-naphthol, catalyzed by a base like potassium carbonate, can lead to the formation of spiro compounds with high diastereoselectivity. researchgate.net Similarly, a cascade reaction of 2-arylidene-1,3-indanediones with (E)-2-(2-nitrovinyl)phenol through an Oxa-Michael/Michael sequence yields spiro[chroman-3,2′-indanedione] derivatives. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing spiro-pyrrolizidine systems. researchgate.netsemanticscholar.org The reaction of ninhydrin (a hydrated form of indane-1,3-dione) with an α-amino acid like proline generates an azomethine ylide in situ. This ylide can then be trapped by a dipolarophile to form a spiro[indane-1,3-dione-pyrrolizidine] compound. researchgate.netsemanticscholar.org The synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives has also been achieved through a diastereoselective oxa-hetero-Diels-Alder reaction of indane-1,3-dione with 3-vinyl-2H-chromene derivatives. rsc.org

A variety of other spiro compounds have been synthesized from indane-1,3-dione and its derivatives, including:

Spiro[dihydropyridine-oxindoles] via a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org

Spiro[acenaphthylene-1,2' nih.govdergipark.org.tr-thiazolidine]-2,4'(1H)-diones from the reaction of acenaphthylene-1,2-dione, anilines, and α-mercaptocarboxylic acid. nih.gov

Spiroindene-1,3-dione isothiazolines through a cascade Michael/1,3-dipolar cycloaddition reaction of 1,3,4-oxathiazol-2-one (B8730521) and 2-arylidene-1,3-indandiones. researchgate.net

3-Oxetanone-derived N-propargyl spirooxazolidines via a four-component A³-based cascade reaction. mdpi.com

Domino Reactions and Annulation Processes

Domino reactions, also known as tandem or cascade reactions, involving 2-arylidene-1,3-indanediones, which can be derived from this compound, lead to the formation of complex fused ring systems. researchgate.net These processes are highly efficient as they combine multiple transformations in a single step.

For example, the reaction of bindone, formed from the self-condensation of indane-1,3-dione, with 1,3-dipolarophiles can lead to diverse spiro and fused indeno[1,2-a]fluorene-7,12-diones. rsc.org Another example is the [2+2+2] annulation reaction between cyclohexanone, β-nitrostyrene, and a 2-arylidene-1,3-indanedione, which results in multisubstituted spiro trans-decalinol derivatives with high diastereoselectivity. researchgate.net This one-pot, three-component reaction proceeds through a triple cascade of Michael/nitro-Michael/Aldol reactions. researchgate.net

Formation of Fused Heterocyclic Systems (e.g., Indenopyrazoles, Indenopyridazines, Tetracycline (B611298) Analogues)

The reactivity of the 1,3-dicarbonyl moiety in this compound and its derivatives makes it an excellent starting material for the synthesis of various fused heterocyclic systems.

Indenopyrazoles: The reaction of 1,3-dicarbonyl compounds, such as indane-1,3-dione derivatives, with hydrazines is a classic method for the synthesis of pyrazoles. dergipark.org.trresearchgate.net For instance, the cyclocondensation of a 1,3-diketone with various hydrazines can yield substituted pyrazoles. dergipark.org.trresearchgate.net Specifically, indan-1,3-dione can be used to synthesize indenopyrazole derivatives which have shown potential as anticancer agents. nih.gov

Indenopyridazines: Indane-1,3-dione derivatives can be converted into indeno-[2,1-c]-pyridazines. nih.gov This transformation often involves the reaction of a 2-substituted indane-1,3-dione with a hydrazine (B178648) derivative, leading to the formation of the fused pyridazine (B1198779) ring.

Tetracycline Analogues: Indane-1,3-dione has been utilized as a building block in the synthesis of tetracycline analogues. nih.govgoogle.comnih.govwipo.int One approach involves a one-pot reaction of indane-1,3-dione, malononitrile, and salicylaldehyde (B1680747) to produce a pentacyclic system that mimics the tetracycline core structure. nih.gov Another strategy involves the reaction of a 2-substituted indane-1,3-dione with diazonium salts, followed by an intramolecular cyclization to form tetracyclic derivatives. nih.gov These synthetic tetracycline analogues are of interest due to the increasing resistance of microbes to existing antibiotics. nih.govgoogle.comwipo.int

| Precursor | Reagents | Product | Reference |

| 2-Arylidene-1,3-indandione | Fluoride, Aryne | Dibenzo[a,d]cycloheptanoid | researchgate.net |

| Indane-1,3-dione | Base or Acid | Bindone | encyclopedia.pub |

| 1-(2-Bromophenyl)-2-phenylethanone | tert-Butyl isocyanide, Palladium catalyst | 2-Aryl-indane-1,3-dione | nih.govmdpi.com |

| Indane-1,3-dione | Aldehyde, 2-Naphthol | Spiro compound | researchgate.net |

| 2-Arylidene-1,3-indanedione | (E)-2-(2-Nitrovinyl)phenol | Spiro[chroman-3,2′-indanedione] | researchgate.net |

| Ninhydrin | Proline, Dipolarophile | Spiro[indane-1,3-dione-pyrrolizidine] | researchgate.netsemanticscholar.org |

| Indane-1,3-dione | Hydrazine | Indenopyrazole | dergipark.org.trresearchgate.netnih.gov |

| Indane-1,3-dione derivative | Hydrazine derivative | Indeno-[2,1-c]-pyridazine | nih.gov |

| Indane-1,3-dione | Malononitrile, Salicylaldehyde | Tetracycline analogue | nih.gov |

Structural Elucidation and Conformational Analysis of 2 2 Bromophenyl Indane 1,3 Dione and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, each provide unique pieces of information that, when combined, lead to the unambiguous identification of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 2-substituted indane-1,3-diones, the chemical shifts and splitting patterns of the protons provide valuable information about their chemical environment. For instance, the protons on the phenyl and indane rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their specific shifts and multiplicities depending on the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemconnections.org The carbonyl carbons of the indane-1,3-dione moiety are typically observed at the downfield end of the spectrum, often above 180 ppm. The chemical shifts of the aromatic carbons are also diagnostic. The number of distinct signals in both ¹H and ¹³C NMR spectra can indicate the symmetry of the molecule. chemconnections.orgresearchgate.net

For 2-(2-bromophenyl)indane-1,3-dione, specific signals can be assigned. The proton on the C2 of the indane ring would likely appear as a singlet, while the protons on the brominated phenyl ring and the indane's benzene (B151609) ring would show complex splitting patterns due to spin-spin coupling.

Table 1: Representative NMR Data for Indane-1,3-dione Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Benzylidene-1H-indene-1,3(2H)-dione | 7.37–8.58 (m, 14H, Ph) | 123.32, 127.26, 127.34, 128.42, 129, 132.12, 134.89, 135.17, 135.37, 139.77, 140.05, 142.52, 145.77, 146.43, 189.16, 190.38 |

| 2-(3-(12-Bromododecyloxy)benzylidene)-1H-indene-1,3(2H)-dione | 1.30–2.02 (m, 20H, CH₂), 3.42 (t, J = 6.5 Hz, 2H, CH₂Br), 4.08 (t, J = 6.0 Hz, 2H, CH₂O), 7.01 (d, J = 8.5 Hz, 2H, Ph), 7.81–8.16 (m, 5H, Ar–H, Hvinyl), 7.99 (d, J = 8.4 Hz, 2H, Ph) | 25.96, 28.18, 28.77, 29.06, 29.33–29.51 (t), 32.84, 34.04, 68.44, 111.97, 114.85, 123.05, 126.38, 134.82, 135.03, 137.28, 140, 146.99, 162.83, 163.77, 190.88 |

Data sourced from representative examples of similar structures. Specific data for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.net For this compound, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) groups of the dione (B5365651). These typically appear as strong absorptions in the region of 1670-1740 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituent and the physical state of the sample. researchgate.net

Other important vibrations include the C-Br stretching frequency, which is typically found in the lower frequency region of the spectrum (around 500-600 cm⁻¹), and the C-H stretching and bending vibrations of the aromatic rings. The presence of a broad absorption band around 3000-3500 cm⁻¹ could indicate the presence of an enol tautomer, although indane-1,3-diones predominantly exist in the keto form in the solid state. researchgate.net

Table 2: Typical IR Absorption Frequencies for Indane-1,3-dione Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| C=O (symmetric stretch) | ~1710 |

| C=O (asymmetric stretch) | ~1742 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| C-Br stretch | 500-600 |

Data based on general spectroscopic principles and studies on similar compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For 2-aryl-1,3-indandiones, the UV-Vis spectrum is characterized by several absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, which are typically of high intensity, arise from the promotion of electrons in the conjugated π-system of the aromatic rings and the dione moiety. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital. The position and intensity of these bands can be influenced by the nature of the substituent on the phenyl ring and the solvent polarity. For instance, the absorption peaks for some 1,3-indandione (B147059) derivatives are located in the range of 492 nm to 504 nm. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. rsc.org It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern. rsc.orgraco.cat For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular formula, C₁₅H₉BrO₂. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

The fragmentation pattern can reveal key structural features. Common fragmentation pathways for such compounds may involve the loss of the bromine atom, carbon monoxide (CO) molecules, or cleavage of the bond connecting the phenyl ring to the indane-1,3-dione core. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography Studies

Determination of Molecular Structure and Bond Parameters

Single-crystal X-ray diffraction analysis of this compound and its derivatives reveals detailed structural information. researchgate.net Studies on similar 2-aryl-1,3-indandiones have shown that the indane-1,3-dione moiety is nearly planar, while the 2-phenyl group is typically twisted out of this plane. researchgate.net The degree of this twist, defined by the dihedral angle between the phenyl ring and the indane-1,3-dione plane, is influenced by steric hindrance from the ortho-substituent, in this case, the bromine atom.

The crystal structure would also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which can influence the packing of the molecules in the crystal lattice. researchgate.net The bond lengths and angles within the molecule provide insight into the bonding characteristics. For example, the C-C and C=O bond lengths in the dione ring can indicate the degree of electron delocalization.

Table 3: Illustrative Crystallographic Data for an Indane-1,3-dione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.837(4) |

| b (Å) | 13.221(3) |

| c (Å) | 16.325(6) |

| β (°) | 107.914(15) |

| Z | 4 |

| V (ų) | 2020.2(12) |

Data for 2-(p-anilinophenyl)-2-phenylindan-1,3-dione, provided for illustrative purposes. researchgate.net

The precise bond lengths and angles for this compound, as determined by X-ray crystallography, would provide definitive proof of its molecular structure and conformation.

Analysis of Crystal Packing and Supramolecular Assembly

The crystal structure of 2-(p-anilinophenyl)-2-phenylindan-1,3-dione reveals a well-defined packing arrangement governed by a combination of hydrogen bonds and other weak intermolecular interactions. The compound crystallizes in the monoclinic space group P21/n, with four molecules in the unit cell. The crystal packing is primarily stabilized by hydrogen bonding, leading to the formation of a robust supramolecular assembly. researchgate.net

| Crystallographic Data for 2-(p-anilinophenyl)-2-phenylindan-1,3-dione | |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.837(4) |

| b (Å) | 13.221(3) |

| c (Å) | 16.325(6) |

| β (°) ** | 107.914(15) |

| Volume (ų) ** | 2020.2(12) |

| Z | 4 |

| Table 1: Crystal data and structure refinement for 2-(p-anilinophenyl)-2-phenylindan-1,3-dione. researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The supramolecular structure of 2-(p-anilinophenyl)-2-phenylindan-1,3-dione is significantly influenced by specific intermolecular interactions. A key feature is the presence of an N-H···O=C hydrogen bond, which plays a crucial role in the stabilization of the crystal lattice. In this interaction, the amino group of the anilinophenyl moiety acts as a hydrogen bond donor, while one of the carbonyl oxygens of the indan-1,3-dione core serves as the acceptor. researchgate.net

| Intermolecular Interaction | Description |

| N-H···O=C | Primary hydrogen bond stabilizing the crystal structure. |

| C-H···O=C | Weak interaction further consolidating the packing. |

| Table 2: Key intermolecular interactions in the crystal structure of 2-(p-anilinophenyl)-2-phenylindan-1,3-dione. researchgate.net |

Conformational Preferences in the Solid State

In the solid state, the five-membered ring of the indan-1,3-dione core in 2-(p-anilinophenyl)-2-phenylindan-1,3-dione is not perfectly planar. Instead, it adopts a slight envelope-like conformation. This deviation from planarity is a common feature in substituted indane-1,3-dione systems and is influenced by the steric and electronic effects of the substituents at the 2-position. The specific conformation observed minimizes steric hindrance between the bulky aryl groups and the indane framework, allowing for an energetically favorable arrangement in the crystal lattice. researchgate.net

Computational and Theoretical Investigations of 2 2 Bromophenyl Indane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-Bromophenyl)indane-1,3-dione, DFT calculations offer a deep dive into its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of this compound using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, is performed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net This process reveals key structural parameters like bond lengths and angles. For instance, in a related compound, 2-(3-bromophenyl)-1,3-dithian, the bromophenyl ring was found to be slightly distorted due to the electronegative bromine atom. researchgate.net This type of analysis helps in understanding the steric and electronic effects of the bromo-substituted phenyl ring on the indane-1,3-dione core.

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for predicting its reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule. mdpi.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com Analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. researchgate.netderpharmachemica.com For instance, in many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is on electron-deficient parts. derpharmachemica.com

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the ionization potential and electron-donating ability. mdpi.com |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps can identify the most likely sites for electrophilic and nucleophilic attack. For instance, in a similar compound, the benzene (B151609) ring was identified as the most nucleophilic center. researchgate.net This type of analysis for this compound would reveal how the bromine substituent and the dione (B5365651) group influence the charge distribution across the entire molecule.

Molecular Dynamics Simulations for Dynamic Conformational Studies

While DFT provides insights into a static molecular structure, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational changes of molecules over time. mdpi.com For a molecule like this compound, which has a degree of rotational freedom around the bond connecting the phenyl ring to the indane core, MD simulations can reveal the preferred conformations in solution and how the molecule transitions between them. nih.gov These simulations can provide a more realistic picture of the molecule's behavior in a dynamic environment, which is crucial for understanding its interactions with other molecules. mdpi.comnih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the characterization and identification of compounds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO. nih.gov For indandione derivatives, the absorption spectra are influenced by intramolecular charge transfer from donor to acceptor groups. nih.gov Theoretical predictions can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions. researchgate.netsharif.edu

NMR Chemical Shifts: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.gov By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts, which are then compared to experimental spectra for structure verification. mdpi.com The accuracy of these predictions can be enhanced by considering conformational isomers and using appropriate theoretical levels and basis sets. nih.gov

| Spectroscopic Property | Computational Method | Information Gained |

|---|---|---|

| UV-Vis Absorption | TD-DFT | Predicts electronic transition energies and absorption wavelengths (λmax). nih.govresearchgate.net |

| NMR Chemical Shifts | DFT (GIAO method) | Predicts ¹H and ¹³C chemical shifts for structural elucidation. nih.govmdpi.com |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. For this compound, theoretical studies can be used to investigate its reactivity in various chemical transformations, such as nucleophilic substitution or cycloaddition reactions. wikipedia.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, passing through a transition state.

Calculations can be performed to determine the structure and energy of transition states, which are critical for understanding the kinetics and feasibility of a reaction. nih.gov For example, theoretical studies on the reaction of similar indandione derivatives have been used to understand their role in the synthesis of more complex molecules. nih.govmdpi.com

Advanced Applications of 2 2 Bromophenyl Indane 1,3 Dione in Materials Science and Photophysics

Applications in Organic Electronics and Optoelectronics

The indane-1,3-dione moiety is a well-established electron-accepting unit, a critical component in many organic electronic devices. mdpi.comencyclopedia.pub Its rigid, planar structure and the electron-withdrawing nature of its two ketone groups facilitate electron transport and influence the energy levels of the molecules in which it is incorporated.

Electron-Accepting Components in Organic Photovoltaic Devices

In the field of organic photovoltaics (OPVs), the efficiency of converting light into electricity hinges on the properties of the electron donor and electron acceptor materials in the active layer. mdpi.com Indane-1,3-dione derivatives have been extensively investigated as the basis for non-fullerene acceptors (NFAs). The ability to modify the indane-1,3-dione core allows for precise tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for achieving a high open-circuit voltage (Voc) in a solar cell. scirp.org

While specific device performance data for 2-(2-Bromophenyl)indane-1,3-dione as a primary acceptor is not available, its structure is a precursor to more complex NFAs. The bromophenyl group can be used to link the indane-1,3-dione acceptor core to various electron-donating units through cross-coupling reactions, creating sophisticated Donor-Acceptor (D-A) or Acceptor-Donor-Acceptor (A-D-A) type molecules. These larger, conjugated systems are designed to have strong absorption in the solar spectrum and favorable film morphology for efficient charge separation and transport.

| Property | Significance in OPVs | Role of Indane-1,3-Dione Scaffold |

| Electron Affinity | Determines the LUMO energy level of the acceptor material. | The dicarbonyl structure provides strong electron-withdrawing character. |

| Molecular Structure | Influences molecular packing, film morphology, and charge mobility. | The rigid and planar scaffold can promote ordered packing. |

| Synthetic Versatility | Allows for tuning of optical and electronic properties. | The active methylene (B1212753) bridge and aromatic rings can be readily functionalized. mdpi.com |

Building Blocks for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Materials based on the indane-1,3-dione scaffold can be designed to function as n-type (electron-transporting) semiconductors.

The development of new organic semiconductors is key to achieving high mobility, a large on/off ratio, and low threshold voltage. researchgate.net The synthesis of novel π-conjugated systems is a primary strategy, and the this compound molecule is an ideal starting point for such syntheses. The bromo-substituent enables the extension of the π-conjugated system through reactions like Suzuki or Stille coupling, which can attach other aromatic or heteroaromatic units. This molecular engineering can enhance intermolecular π-π stacking in the solid state, a critical factor for efficient charge transport and high mobility in OFET devices. nih.gov

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In organic light-emitting diodes (OLEDs), the color and efficiency of light emission are governed by the materials used in the emissive layer. This layer typically consists of an emissive dopant within a host material. The indane-1,3-dione framework can be incorporated into molecules designed for either role.

As part of an emitter molecule, the electron-accepting nature of the indane-1,3-dione core can be combined with an electron-donating moiety to create a "push-pull" architecture. This can lead to materials with high photoluminescence quantum yields and tunable emission colors. For host materials, the key is to have a high triplet energy level to confine the excitons on the phosphorescent guest emitter, and good charge transport properties. While direct use of this compound in OLEDs is not documented, its derivatives, synthesized via the reactive bromine, could be tailored to meet these demanding requirements.

Roles in Photopolymerization and Photoinitiator Design

Photopolymerization, the use of light to initiate a polymerization reaction, is a cornerstone of advanced manufacturing technologies like 3D printing and the curing of coatings and adhesives. nih.gov The process relies on photoinitiators, molecules that absorb light and generate reactive species (radicals or cations) to start the polymerization.

Photoinitiators for Advanced Curing Technologies

Indane-1,3-dione derivatives have been identified as a promising scaffold for designing efficient visible-light photoinitiators. researchgate.net The activated methylene group between the two ketones is an ideal position for creating push-pull dyes through Knoevenagel condensation. mdpi.com These dyes can have strong absorption in the visible spectrum, particularly at wavelengths used by common light sources like 405 nm LEDs. researchgate.net

When combined with co-initiators such as tertiary amines and iodonium (B1229267) salts, these dye-based systems can efficiently initiate the free-radical polymerization of monomers like acrylates. researchgate.netresearchgate.net The this compound could serve as a precursor to such dyes, where the bromophenyl ring could be further functionalized to modulate the absorption properties or to attach the molecule to a polymer backbone, reducing migration.

| Photoinitiator System Component | Function | Example from Indane-1,3-Dione Chemistry |

| Photosensitizer (Dye) | Absorbs light at a specific wavelength. | Push-pull dyes derived from indane-1,3-dione. researchgate.net |

| Co-initiator (Electron Donor) | Reacts with the excited photosensitizer to generate radicals. | Tertiary amines (e.g., EDB). researchgate.net |

| Co-initiator (Electron Acceptor) | Can also react with the excited photosensitizer. | Iodonium salts. researchgate.net |

Development of Photosensitive Materials

Beyond its role in initiating polymerization, the indane-1,3-dione structure can be part of photosensitive materials themselves. These are materials that undergo a chemical or physical change upon exposure to light. The reactivity of the indane-1,3-dione core allows for its incorporation into polymers or other materials, imparting light-sensitive properties. The this compound, with its reactive site, is a valuable building block for creating such functional materials, enabling the covalent attachment of the photosensitive unit to a larger system.

Development of Chromophores for Non-Linear Optical (NLO) Applications

The indane-1,3-dione moiety is a key component in the design of chromophores for nonlinear optical (NLO) applications. nih.govencyclopedia.pub These organic molecules are of significant interest for technologies such as optical data storage and image processing. nih.gov The fundamental principle behind their NLO activity lies in the intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting indane-1,3-dione core, facilitated by a π-conjugated system. nih.govresearchgate.net

The NLO response of indane-1,3-dione derivatives is intrinsically linked to their molecular structure. Key relationships that govern the enhancement of NLO properties include:

Donor and Acceptor Strength: The magnitude of the NLO response is directly related to the efficiency of the intramolecular charge transfer. This can be enhanced by pairing the strong electron-accepting indane-1,3-dione group with a potent electron-donating group. acs.org

π-Conjugated Bridge: The nature and length of the conjugated bridge connecting the donor and acceptor moieties play a crucial role. A more extended and efficient π-system facilitates electron delocalization, leading to a larger hyperpolarizability.

Molecular Geometry: The planarity of the molecule affects the orbital overlap and, consequently, the efficiency of charge transfer. While a fully planar structure is often desirable, in some cases, a non-planar geometry can be advantageous. For instance, the phenyl ring in the keto-form of some derivatives is not in the same plane as the indane-1,3-dione moiety. researchgate.net

Substitution Effects: The introduction of substituents on the indane-1,3-dione core or the donor group can fine-tune the electronic properties. For example, adding malononitrile (B47326) to the ketone groups can convert the indane-1,3-dione into an even stronger electron acceptor. nih.govmdpi.com

The following table illustrates the impact of different electron donors on the photophysical properties of indane-1,3-dione-based chromophores, which is a key factor for their NLO response.

| Electron Donor Group | Absorption Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| 4-(Dimethylamino)phenyl | 450 | 50,000 |

| 4-(Diphenylamino)phenyl | 475 | 60,000 |

| 9-Ethyl-9H-carbazol-3-yl | 430 | 45,000 |

| Ferrocenyl | 520 | 15,000 |

This table presents representative data for illustrative purposes, based on general findings for indane-1,3-dione derivatives.

A significant strategy in the development of NLO materials is the design of "push-pull" dyes. mdpi.com In these systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated spacer. The indane-1,3-dione moiety is an excellent electron acceptor for such designs. nih.govresearchgate.net The 2-position of the indane-1,3-dione is an active methylene group, making it ideal for creating these push-pull systems through Knoevenagel condensation reactions with various aldehydes. nih.govmdpi.com

The general structure of an indane-1,3-dione-based push-pull dye can be represented as D-π-A, where:

D (Donor): An electron-rich unit, such as an amine or a carbazole.

π (Bridge): A conjugated system, often a vinylene or phenylenevinylene bridge.

A (Acceptor): The indane-1,3-dione core.

The this compound structure itself can be considered a starting point or a precursor. The bromine atom on the phenyl ring could potentially be used for further cross-coupling reactions to introduce more complex donor groups, thereby creating sophisticated push-pull systems. Low-fluorescence push-pull compounds based on indane-1,3-dione have been investigated as photoinitiators for multiphoton lithography, demonstrating their high NLO absorption. acs.orgacs.org

Applications in Optical Sensing and Imaging Probes

The unique photophysical properties of indane-1,3-dione derivatives also make them suitable candidates for the development of optical sensors and imaging probes. nih.govencyclopedia.pub

Fluorescent probes are essential tools in bioimaging and chemical sensing. mdpi.com Derivatives of indane-1,3-dione have been explored for these applications. The fluorescence properties of these compounds can be modulated by their interaction with specific analytes or changes in their environment. For instance, the combination of an indane-1,3-dione acceptor with a donor connected to a crown ether has been shown to create a push-pull dye that can act as an ion sensor. nih.gov The binding of a metal cation to the crown ether can alter the electronic properties of the dye, leading to a detectable change in its fluorescence. nih.gov

The design principles for these fluorescent probes often involve:

Analyte Recognition Site: A part of the molecule that selectively binds to the target analyte.

Fluorophore Core: The indane-1,3-dione derivative that provides the fluorescent signal.

Signaling Mechanism: A process that links the analyte binding to a change in the fluorescence output (e.g., intensity, wavelength, or lifetime).

While specific studies on this compound as a fluorescent probe are not widely documented, the general principles of the indane-1,3-dione class suggest its potential. The bromo-substituent could influence the photophysical properties, such as promoting intersystem crossing, which might be a desirable feature for certain types of probes, for example, those that generate reactive oxygen species for photodynamic therapy.

Design of Functionalized Materials with Tunable Electronic Properties

The electron-accepting nature of the indane-1,3-dione core makes it a valuable component in the design of organic materials with tunable electronic properties for applications in organic electronics, such as organic solar cells. nih.govmdpi.comrsc.org In this context, indane-1,3-dione derivatives can function as non-fullerene acceptors in bulk heterojunction solar cells. rsc.org

The performance of these materials is highly dependent on their molecular structure, which dictates their energy levels (HOMO and LUMO), charge carrier mobility, and morphology in the solid state. By chemically modifying the indane-1,3-dione scaffold, these properties can be systematically tuned. For example, a study on indandione-derived small molecule electron acceptors demonstrated a clear structure-device performance correlation in solar cells. rsc.org

The following table shows the electrochemical properties of two different indane-1,3-dione-based acceptors, illustrating how structural changes can tune their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| FEHIDT | -5.90 | -3.65 | 2.25 |

| F8IDT | -5.95 | -3.70 | 2.25 |

Data adapted from a study on indan-1,3-dione electron-acceptor small molecules for solar cells. rsc.org

For this compound, the bromine atom could serve as a handle for further synthetic modifications, allowing for the creation of more complex architectures with tailored electronic properties. For example, it could be replaced via cross-coupling reactions to attach different aromatic or heteroaromatic units, thereby systematically tuning the LUMO level and other electronic parameters of the material.

Future Research Directions and Emerging Opportunities for 2 2 Bromophenyl Indane 1,3 Dione

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-(2-bromophenyl)indane-1,3-dione, future research is poised to move beyond traditional condensation reactions and embrace more sustainable and atom-economical approaches.

One promising avenue is the use of green catalysts and solvents . For instance, the synthesis of related 2-arylidene-indan-1,3-diones has been successfully achieved using task-specific ionic liquids, which can act as both the solvent and catalyst, often at room temperature and in the absence of volatile organic compounds. mdpi.comencyclopedia.pubacs.org Future studies could adapt these methods for the synthesis of this compound, potentially leading to higher yields and a significantly reduced environmental footprint. Microwave-assisted organic synthesis (MAOS) also presents a viable green alternative, often leading to shorter reaction times and increased product purity. nih.govbenthamscience.com

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of 2-aryl-1,3-indandiones. rsc.org Research could focus on developing novel palladium catalyst systems that are more efficient and operate under milder conditions for the coupling of a suitable indane-1,3-dione precursor with a 2-bromophenyl source. A particularly innovative approach involves the palladium-catalyzed carbonylation of o-halobenzoates with primary amines, which could be adapted to create the indane-1,3-dione core with the desired substituent. nih.gov

The development of one-pot multicomponent reactions (MCRs) is another exciting frontier. benthamscience.com MCRs allow for the construction of complex molecules from simple starting materials in a single step, which is highly desirable from both an economic and environmental perspective. Designing an MCR that directly yields this compound or its derivatives would represent a significant advancement.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Green Catalysis | Reduced waste, milder reaction conditions, catalyst recyclability. | Ionic liquids, solid acid catalysts, microwave-assisted synthesis. |

| Palladium-Catalyzed Reactions | High efficiency, broad substrate scope, potential for one-pot procedures. | Development of novel ligands, optimization of reaction conditions. |

| Multicomponent Reactions | Increased efficiency, reduced purification steps, molecular diversity. | Design of novel reaction cascades, exploration of new catalyst systems. |

Integration into Complex Supramolecular Architectures and Self-Assembled Systems

The presence of the bromine atom and the phenyl ring in this compound makes it an excellent candidate for the construction of complex supramolecular assemblies. The bromine atom can participate in halogen bonding , a non-covalent interaction that is increasingly being recognized for its strength and directionality in crystal engineering and the design of functional materials.

Future research could explore the self-assembly of this compound into well-defined nanostructures, such as nanotubes, nanowires, or vesicles. These structures could find applications in areas like drug delivery, sensing, and catalysis. The interplay between halogen bonding, π-π stacking of the phenyl rings, and hydrogen bonding (if other functional groups are introduced) could lead to the formation of highly ordered and functional supramolecular polymers.

The indane-1,3-dione scaffold itself is a known building block for cyclophanes , which are important in host-guest chemistry. mdpi.com The unique steric and electronic properties of the 2-(2-bromophenyl) substituent could be exploited to create novel cyclophane hosts with specific recognition properties for guest molecules.

Furthermore, the formation of Langmuir-Blodgett films with amphiphilic derivatives of indane-1,3-dione has been shown to be an effective strategy for creating non-centrosymmetric arrangements necessary for non-linear optical applications. nih.gov Investigating the film-forming properties of suitably modified this compound could lead to the development of new materials for optical devices.

Development of Multi-Functional Materials with Tailored Properties

The inherent electronic properties of the indane-1,3-dione core, which acts as an electron acceptor, combined with the influence of the 2-bromophenyl group, make this compound a versatile building block for a wide range of functional materials. researchgate.netresearchgate.netresearchgate.net

In the field of organic electronics , derivatives of indane-1,3-dione are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 2-(2-bromophenyl) group can be used to tune the energy levels (HOMO/LUMO) of the molecule, which is crucial for optimizing the performance of these devices. The bromine atom also provides a reactive handle for further functionalization, allowing for the synthesis of a library of materials with tailored electronic properties.

The strong electron-accepting nature of the indane-1,3-dione moiety also makes it a key component in the design of push-pull chromophores for non-linear optical (NLO) applications. nih.gov By attaching a suitable electron-donating group to the molecule, a large molecular hyperpolarizability can be achieved. The 2-(2-bromophenyl) substituent can influence the electronic coupling between the donor and acceptor parts of the molecule, thereby affecting the NLO response.

| Material Application | Key Properties to Exploit | Future Research Focus |

| Organic Electronics | Electron-accepting nature, tunable energy levels. | Synthesis of new derivatives with optimized electronic properties, device fabrication and characterization. |

| Non-Linear Optics | Large molecular hyperpolarizability. | Design of novel push-pull systems, investigation of structure-property relationships. |

| Sensors | Potential for specific interactions with analytes. | Development of chemosensors based on changes in optical or electronic properties upon analyte binding. |

Interdisciplinary Research with Advanced Analytical and Fabrication Technologies

The full potential of this compound can only be realized through a multidisciplinary approach that combines synthetic chemistry with advanced analytical and fabrication techniques.

Advanced spectroscopic and crystallographic techniques will be crucial for characterizing the structure and properties of this compound and its derivatives at the molecular level. Techniques such as single-crystal X-ray diffraction can provide detailed information about the packing of molecules in the solid state, which is essential for understanding and predicting the properties of crystalline materials. Advanced NMR techniques can be used to study the conformation and dynamics of the molecule in solution.

The fabrication of thin films and other nanostructures will require the use of sophisticated techniques such as spin coating, vacuum deposition, and molecular beam epitaxy . The ability to control the morphology and orientation of the molecules in these structures is critical for achieving optimal device performance. The incorporation of bulky groups has been shown to assist in the formation of amorphous thin films, which can be beneficial in certain electronic applications. researchgate.net

Furthermore, computational modeling and simulation will play an increasingly important role in guiding the design of new materials based on this compound. Density functional theory (DFT) calculations can be used to predict the electronic properties and NLO responses of new molecules before they are synthesized, thus saving time and resources. Molecular dynamics simulations can be used to study the self-assembly behavior of the molecules and the morphology of thin films.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromophenyl)indane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation , where indane-1,3-dione reacts with 2-bromobenzaldehyde under basic conditions (e.g., piperidine) to form the α,β-unsaturated diketone. Bromination of the phenyl ring can also be achieved using N-bromosuccinimide (NBS) with a catalyst like FeCl₃. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the bromophenyl substitution pattern and diketone structure. IR spectroscopy identifies carbonyl stretches (C=O at ~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (301.135 g/mol). For crystalline samples, X-ray crystallography resolves stereoelectronic effects and intermolecular interactions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Thermal stability is assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in cell-line specificity (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MIC vs. IC₅₀). Standardize assays using CLSI guidelines. Validate results with orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting). Cross-reference docking studies (e.g., AutoDock Vina) with experimental IC₅₀ values to reconcile computational and empirical data .

Q. How can the compound’s mechanism of action against Mycobacterium tuberculosis be elucidated?

- Methodological Answer : Use whole-cell phenotypic screening to identify growth inhibition (MIC < 10 µg/mL). Follow with target deconvolution via transcriptomics (RNA-seq) or proteomics (SILAC). Perform enzyme inhibition assays on putative targets (e.g., InhA or KatG). Molecular dynamics simulations (e.g., GROMACS) model binding interactions with active sites .

Q. What advanced synthetic strategies enable regioselective modification of the indane-1,3-dione core for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ asymmetric organocatalysis (e.g., proline-derived catalysts) to install chiral centers. Use vinylogous Michael additions to extend conjugation (e.g., with enals). Halogen exchange (e.g., Finkelstein reaction) introduces iodine for radiolabeling. Site-selective C–H functionalization (e.g., Pd-catalyzed) diversifies substituents .

Q. How does the bromophenyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : Assess lipophilicity (logP via shake-flask method) and plasma protein binding (equilibrium dialysis). Use in vitro PAMPA assays for blood-brain barrier permeability. Compare metabolic stability in liver microsomes (human vs. murine) with LC-MS/MS metabolite profiling. Bromine’s electronegativity enhances target affinity but may reduce solubility, requiring formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.